molecular formula C10H12N2S2 B1313574 2-(Isopropylthio)-1,3-benzothiazol-6-amine CAS No. 64350-93-2

2-(Isopropylthio)-1,3-benzothiazol-6-amine

Cat. No.: B1313574
CAS No.: 64350-93-2
M. Wt: 224.4 g/mol
InChI Key: RJWKRIDCORWNAS-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-1,3-benzothiazol-6-amine (CAS 64350-93-2) is a substituted benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in heterocyclic chemistry known for its diverse biological activities . The molecular structure is characterized by an isopropylthio group at the 2-position and an amino group at the 6-position, with a molecular formula of C 10 H 12 N 2 S 2 and a molecular weight of 224.4 g/mol . Benzothiazole derivatives are extensively investigated for their potent and selective biological profiles. This specific compound is of high research value for developing novel therapeutic agents, particularly in oncology. The benzothiazole nucleus is a key structural motif in many compounds with demonstrated antitumor properties . Research indicates that certain benzothiazole analogs can inhibit cancer cell proliferation in various human cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells . The mechanism of action for bioactive benzothiazoles often involves the modulation of critical cellular signaling pathways. Studies on related active compounds have shown the ability to promote apoptosis, arrest the cell cycle, and inhibit cancer cell migration . Furthermore, given the established role of chronic inflammation in cancer development, some benzothiazole derivatives exhibit a promising dual action by simultaneously exerting anti-inflammatory effects, such as reducing the levels of key inflammatory cytokines like IL-6 and TNF-α . This positions this compound as a valuable chemical building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-propan-2-ylsulfanyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWKRIDCORWNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminobenzothiazole with isopropylthiol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution at the 2-position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1,3-benzothiazol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Isopropylthio)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Features
This compound C₁₂H₁₄N₂S₂ 258.38 1509498-23-0 -S-C₃H₇ (2-position), -NH₂ (6-position) Discontinued; moderate steric bulk from isopropyl group
2-(Methylthio)-1,3-benzothiazol-6-amine C₈H₈N₂S₂ 196.29 25706-29-0 -S-CH₃ (2-position), -NH₂ (6-position) Commercially available (Thermo Scientific); higher solubility due to smaller substituent
2-[(4-Nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-amine C₁₄H₁₁N₃O₂S₂ 333.39 N/A -S-CH₂(C₆H₄NO₂) (2-position), -NH₂ (6-position) Nitro group enhances electron-withdrawing effects; potential for redox activity
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine C₁₃H₁₃FN₄S 284.33 1177312-51-4 -F (6-position), -NH-CH₂CH₂CH₂(imidazole) (2-position) Fluorine improves metabolic stability; imidazole moiety enables receptor interactions
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine C₂₃H₃₃N₅OS 427.61 1148156-63-1 Tetrahydrobenzothiazole core, piperazine-ethyl-propyl chain Dopamine receptor ligand (ST-836); investigated for Parkinson’s disease

Research Findings and Challenges

  • Availability : Commercial discontinuation of this compound limits its use, though analogs like the methylthio derivative remain accessible .
  • Crystallography : SHELX software () has been instrumental in resolving crystal structures of benzothiazoles, aiding in structure-activity relationship (SAR) studies .
  • Purity and Reproducibility : Thermochemical data (e.g., purity ≥95% for Enamine Ltd compounds) ensure reliability in experimental outcomes .

Biological Activity

2-(Isopropylthio)-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings to outline the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N2S2
  • Molecular Weight : 224.34 g/mol

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H12N2S2
Molecular Weight224.34 g/mol

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).

Case Study Findings

In a study examining the effects of this compound on A549 cells, the following results were reported:

  • IC50 Value : 5.13 µM (indicating the concentration required to inhibit cell growth by 50%).
  • The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have also been documented. Research suggests that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Q & A

Q. How do structural modifications (e.g., thioether vs. sulfone) impact bioactivity?

  • Analysis : Replacing the thioether (-S-iPr) with a sulfone (-SO₂-iPr) increases polarity, potentially altering membrane permeability. Compare IC₅₀ values in kinase inhibition assays for analogs like 2-(methylthio)-1,3-benzothiazol-6-amine (CAS 25706-29-0) vs. sulfone derivatives .

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